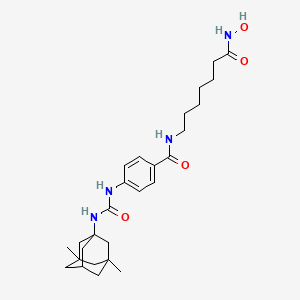
sEH/HDAC6-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sEH/HDAC6-IN-1 is a selective, orally active dual inhibitor targeting soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6). This compound has shown significant potential in the treatment of neuropathic pain and inflammation due to its ability to inhibit both sEH and HDAC6 with high specificity .
Vorbereitungsmethoden
The synthesis of sEH/HDAC6-IN-1 involves a series of chemical reactions that integrate the structural features necessary for dual inhibition. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .
Analyse Chemischer Reaktionen
sEH/HDAC6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Wissenschaftliche Forschungsanwendungen
sEH/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sEH and HDAC6, providing insights into the biochemical pathways involving these enzymes.
Biology: Employed in cellular studies to understand the role of sEH and HDAC6 in various biological processes, including inflammation and pain signaling.
Medicine: Investigated for its therapeutic potential in treating conditions such as neuropathic pain, inflammation, and certain cancers due to its dual inhibitory action.
Industry: Utilized in the development of new pharmaceuticals targeting sEH and HDAC6, contributing to the advancement of drug discovery and development
Wirkmechanismus
The mechanism of action of sEH/HDAC6-IN-1 involves the inhibition of both sEH and HDAC6. sEH is responsible for the hydrolysis of epoxides to diols, a process that can modulate inflammation and pain. By inhibiting sEH, this compound reduces the formation of diols, thereby exerting anti-inflammatory and analgesic effects. HDAC6, on the other hand, is involved in the deacetylation of histones and other proteins, affecting gene expression and protein function. Inhibiting HDAC6 leads to increased acetylation of proteins, which can alter cellular processes and contribute to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
sEH/HDAC6-IN-1 is unique due to its dual inhibitory action on both sEH and HDAC6. Similar compounds include:
GL-B437: A selective sEH inhibitor.
Rocilinostat: A selective HDAC6 inhibitor.
ITF3756: Another HDAC6 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound offers the advantage of targeting both enzymes simultaneously, which can enhance its therapeutic efficacy in treating conditions involving both sEH and HDAC6 pathways .
Eigenschaften
Molekularformel |
C27H40N4O4 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
4-[(3,5-dimethyl-1-adamantyl)carbamoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C27H40N4O4/c1-25-13-19-14-26(2,16-25)18-27(15-19,17-25)30-24(34)29-21-10-8-20(9-11-21)23(33)28-12-6-4-3-5-7-22(32)31-35/h8-11,19,35H,3-7,12-18H2,1-2H3,(H,28,33)(H,31,32)(H2,29,30,34) |
InChI-Schlüssel |
LICDGBVIDDVNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















